An In-depth Technical Guide to 3,5-Difluorobenzonitrile (CAS: 64248-63-1)
An In-depth Technical Guide to 3,5-Difluorobenzonitrile (CAS: 64248-63-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Difluorobenzonitrile, a key fluorinated building block in modern organic synthesis. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its reactivity, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, it highlights the significant role of this compound as a crucial intermediate in the development of pharmaceuticals, particularly kinase inhibitors, and other advanced materials. Experimental procedures and data are presented to offer practical insights for laboratory applications.
Introduction
3,5-Difluorobenzonitrile (CAS No. 64248-63-1) is an aromatic organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemistry, and materials science.[1] The strategic placement of two fluorine atoms at the meta positions relative to the nitrile group imparts unique electronic properties to the benzene (B151609) ring.[2] The strong electron-withdrawing nature of both the fluorine atoms and the nitrile group renders the aromatic ring electron-deficient, making it susceptible to nucleophilic attack and facilitating a range of chemical transformations.[2]
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[2] As such, 3,5-Difluorobenzonitrile serves as a valuable synthon for introducing the 3,5-difluorophenyl moiety into complex molecules, making it a critical intermediate in the synthesis of novel therapeutics, including kinase inhibitors and agents targeting the central nervous system (CNS).[3]
This guide aims to provide a detailed technical resource for researchers and professionals, summarizing the key properties, synthesis, and reactivity of 3,5-Difluorobenzonitrile, and illustrating its application in synthetic workflows.
Physicochemical Properties
A summary of the key physicochemical properties of 3,5-Difluorobenzonitrile is provided in the table below. This data is essential for its handling, storage, and application in chemical reactions.
| Property | Value |
| CAS Number | 64248-63-1 |
| Molecular Formula | C₇H₃F₂N |
| Molecular Weight | 139.10 g/mol |
| Appearance | White solid / crystals |
| Melting Point | 84-88 °C |
| Boiling Point | 169 °C at 760 mmHg |
| Density | 1.26 g/cm³ |
| Purity | ≥98.0% |
| Synonyms | 5-Cyano-1,3-difluorobenzene, 3,5-difluoro-benzonitrile |
Synthesis of 3,5-Difluorobenzonitrile
3,5-Difluorobenzonitrile can be synthesized through various methods. A common and practical laboratory-scale synthesis involves the Sandmeyer reaction, starting from the readily available 3,5-difluoroaniline (B1215098).
Synthesis via Sandmeyer Reaction of 3,5-Difluoroaniline
The Sandmeyer reaction provides a reliable method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.[4] This two-step process involves the diazotization of 3,5-difluoroaniline, followed by cyanation using a copper(I) cyanide catalyst.
Step 1: Diazotization of 3,5-Difluoroaniline
-
In a reaction vessel equipped with a stirrer and thermometer, 3,5-difluoroaniline is dissolved in an aqueous acidic solution (e.g., hydrobromic acid) and cooled to 0-5 °C in an ice bath.[5]
-
A solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise to the aniline (B41778) solution while maintaining the temperature below 5 °C to form the diazonium salt.[6] The completion of diazotization can be monitored using potassium iodide-starch paper.[5]
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, a solution of copper(I) cyanide (CuCN) in a suitable solvent is prepared.
-
The cold diazonium salt solution is slowly added to the CuCN solution.
-
The reaction mixture is stirred at a controlled temperature, often with gentle warming, to facilitate the substitution reaction and the evolution of nitrogen gas.
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude 3,5-Difluorobenzonitrile can be purified by recrystallization or column chromatography to yield the final product.
Note: Diazonium salts can be explosive when isolated and dried. It is crucial to handle them in solution and at low temperatures.[7]
Chemical Reactivity and Applications in Synthesis
The electron-deficient nature of the aromatic ring in 3,5-Difluorobenzonitrile makes it a versatile substrate for various organic transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group (in this case, a fluoride (B91410) ion) on the aromatic ring.[8] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[8] The presence of two fluorine atoms and a nitrile group strongly activates the ring for this type of transformation.
-
To a solution of 3,5-Difluorobenzonitrile in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the amine nucleophile (e.g., morpholine (B109124) or piperidine) is added.[2]
-
A mild inorganic base, such as potassium carbonate (K₂CO₃), is added to neutralize the hydrofluoric acid byproduct.[2]
-
The reaction mixture is heated (typically to 100-120 °C) and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
After cooling, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).[2]
-
The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.[2]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[9] While the C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds in oxidative addition to palladium(0), under appropriate catalytic conditions, 3,5-Difluorobenzonitrile can participate in these reactions. More commonly, it is first converted to a more reactive derivative (e.g., by introducing a bromo or iodo substituent) before undergoing Suzuki coupling.
-
In a reaction vessel, the aryl halide (derived from 3,5-Difluorobenzonitrile), the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃) are combined.[10]
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).[11]
-
A degassed solvent system, often a mixture of an organic solvent (like toluene (B28343) or 1,4-dioxane) and water, is added.[11]
-
The reaction mixture is heated with vigorous stirring for several hours until completion.[10]
-
The workup typically involves partitioning between water and an organic solvent, followed by separation, drying, and concentration of the organic phase.[11]
-
The crude product is purified by column chromatography or recrystallization.[11]
Applications in Drug Development and Agrochemicals
3,5-Difluorobenzonitrile is a valuable intermediate in the synthesis of a variety of biologically active molecules.
-
Pharmaceuticals: The 3,5-difluorophenyl motif is present in numerous kinase inhibitors developed for cancer therapy. The fluorine atoms can enhance binding to the ATP-binding pocket of kinases and improve the metabolic stability of the drug molecule. It is also used in the synthesis of compounds targeting neurological disorders.[1]
-
Agrochemicals: In the agrochemical industry, this compound is used to synthesize advanced pesticides and herbicides. The fluorine substituents can increase the efficacy and environmental persistence of the active ingredients.[12]
Safety and Handling
3,5-Difluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. Use a dust mask or work in a well-ventilated area.
-
Handling: Avoid breathing dust/fumes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.
Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
3,5-Difluorobenzonitrile is a highly versatile and valuable fluorinated building block for organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms and the nitrile group, make it an ideal substrate for a range of chemical transformations, particularly nucleophilic aromatic substitution and cross-coupling reactions. Its importance as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is well-established. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of 3,5-Difluorobenzonitrile in their synthetic endeavors.
References
- 1. US9428468B2 - Process for the preparation of erlotinib - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vapourtec.com [vapourtec.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Multistep continuous flow synthesis of Erlotinib - East China Normal University [pure.ecnu.edu.cn]
